molecular formula C12H15NO2 B11765783 4-Cyclopentyl-6-methylpicolinic acid

4-Cyclopentyl-6-methylpicolinic acid

Cat. No.: B11765783
M. Wt: 205.25 g/mol
InChI Key: BQSQEDSZUPEEPI-UHFFFAOYSA-N
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Description

4-Cyclopentyl-6-methylpicolinic acid is a heterocyclic compound that belongs to the class of picolinic acids It is characterized by a cyclopentyl group attached to the fourth position and a methyl group attached to the sixth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-6-methylpicolinic acid can be achieved through several methods. One common approach involves the use of 6-methylpicolinic acid as a starting material. The cyclopentyl group can be introduced through a series of reactions, including alkylation and cyclization. For instance, the reaction of 6-methylpicolinic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-6-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyclopentyl-6-methylpicolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-6-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpicolinic acid: Similar in structure but lacks the cyclopentyl group.

    4-Cyclopentylpicolinic acid: Similar but lacks the methyl group at the sixth position.

    Picolinic acid: The parent compound without any substituents.

Uniqueness

4-Cyclopentyl-6-methylpicolinic acid is unique due to the presence of both the cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.

Biological Activity

4-Cyclopentyl-6-methylpicolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl group and a methyl substituent on the picolinic acid backbone. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The primary mechanism of action for this compound involves modulation of specific receptors and enzymes in the body:

  • Lysophosphatidic Acid (LPA) Receptor Antagonism : This compound acts as an antagonist to LPA receptors, which play significant roles in cell signaling related to inflammation, fibrosis, and cancer progression .
  • Autotaxin Inhibition : It has been identified as a potential inhibitor of autotaxin, an enzyme responsible for producing LPA from lysophosphatidylcholine. Inhibition of autotaxin can lead to reduced levels of LPA, thereby mitigating its pathological effects .

Biological Activity and Efficacy

Research studies have demonstrated various biological activities associated with this compound:

  • Anti-inflammatory Effects : In vitro assays have shown that this compound can significantly reduce inflammatory responses in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
  • Antifibrotic Properties : Studies indicate that it may inhibit fibrosis by blocking LPA signaling pathways, which are implicated in fibrotic diseases .
  • Cancer Metastasis Inhibition : Preliminary research suggests that this compound may inhibit cancer cell migration and invasion through its action on autotaxin and LPA pathways .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • In Vitro Studies : A study reported an IC50 value for autotaxin inhibition at approximately 22 nM, indicating strong potency against this target .
  • Animal Models : In animal models of neuropathic pain and lung melanoma metastasis, the compound demonstrated promising results in reducing symptoms and tumor spread, although specific efficacy metrics were not disclosed .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryLPA receptor antagonism
AntifibroticAutotaxin inhibition
Cancer metastasis inhibitionInhibition of cell migration

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-cyclopentyl-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-6-10(9-4-2-3-5-9)7-11(13-8)12(14)15/h6-7,9H,2-5H2,1H3,(H,14,15)

InChI Key

BQSQEDSZUPEEPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C2CCCC2

Origin of Product

United States

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